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molecular formula C10H11NO4 B8696827 5-Acetyl-2-ethoxynicotinic Acid

5-Acetyl-2-ethoxynicotinic Acid

Cat. No. B8696827
M. Wt: 209.20 g/mol
InChI Key: QXTWBDGHBJEDID-UHFFFAOYSA-N
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Patent
US06831074B2

Procedure details

Triethylamine (354 ml, 2.54 mol), was added to a slurry of 5-bromo-2-ethoxynicotinic acid (250 g, 1.02 mol) in acetonitrile (1 L). To this reaction mixture was added palladium (II) acetate (4.56 g, 20.3 mmol), butyl vinyl ether (305 g, 3.05 mol) and tri-o-tolyl phosphine (12.4 g, 40.6 mmol), each addition being washed in with acetonitrile. Further acetonitrile (1 L) was then added and the reaction mixture heated to reflux under nitrogen for 22 hours. The reaction mixture was left at room temperature for 16 hours, and then the precipitate removed by filtration. The filtrate was concentrated in vacuo to give a brown gum, which was then stirred for 1 hour in water (1 L) and concentrated HCl (1 L). The reaction mixture was diluted with water (6.25 L), and extracted with dichloromethane (6×500 mL). The combined organic layers were extracted with 5% sodium bicarbonate solution (1.2 L, 2×400 ml). The basic aqueous extracts were washed with dichloromethane (250 ml), and then acidified to pH 3. After stirring for 30 minutes the precipitated product was removed by filtration, washed with water (250 ml) and dried at 50° C. in vacuo to yield the target compound as a white solid (134 g, 64.1 mmol, 63%).
Quantity
354 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
6.25 L
Type
solvent
Reaction Step Four
Quantity
305 g
Type
reactant
Reaction Step Five
Quantity
12.4 g
Type
reactant
Reaction Step Five
Quantity
4.56 g
Type
catalyst
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[C:9]1[CH:10]=[N:11][C:12]([O:18][CH2:19][CH3:20])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15].[CH:21]([O:23]CCCC)=[CH2:22].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Cl>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:21]([C:9]1[CH:10]=[N:11][C:12]([O:18][CH2:19][CH3:20])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])(=[O:23])[CH3:22] |f:7.8.9|

Inputs

Step One
Name
Quantity
354 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)OCC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.25 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
305 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
4.56 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the precipitated product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
each addition
WASH
Type
WASH
Details
being washed in with acetonitrile
ADDITION
Type
ADDITION
Details
Further acetonitrile (1 L) was then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown gum, which
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with 5% sodium bicarbonate solution (1.2 L, 2×400 ml)
WASH
Type
WASH
Details
The basic aqueous extracts were washed with dichloromethane (250 ml)
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with water (250 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C=1C=NC(=C(C(=O)O)C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 64.1 mmol
AMOUNT: MASS 134 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 6.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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